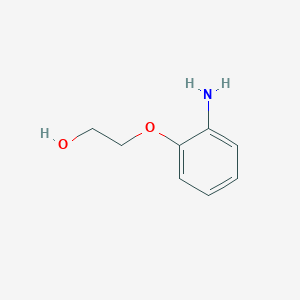

2-(2-Aminophenoxy)ethanol

Description

Historical Context of Aminophenoxy Derivatives in Chemical Synthesis

The field of organic synthesis, which began in earnest in the 19th century with Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors, has steadily grown in complexity and capability. bowen.edu.ngchemicals.co.uk The development of methods to construct specific molecular frameworks has been central to this progress. Aminophenoxy derivatives, which contain an amino group and a phenoxy ether linkage, emerged as valuable synthons through the establishment of fundamental organic reactions.

Key historical developments underpinning the synthesis of these derivatives include:

Etherification: The Williamson ether synthesis, a reaction developed in the mid-19th century, provided a reliable method for forming the ether bond, typically between a phenoxide and an alkyl halide. acs.org

Amine Synthesis: The reduction of aromatic nitro compounds to form anilines became a cornerstone of industrial and laboratory chemistry, allowing for the introduction of the amino group onto the aromatic ring. mdpi.com

Early applications of aminophenoxy compounds focused on their utility as monomers. The presence of a reactive amine group made them ideal candidates for producing polymers, such as polyimides and polyamides, which are known for their thermal stability and mechanical strength. google.comresearchgate.net This established the aminophenoxy scaffold as a valuable component in materials science.

Current Research Landscape and Emerging Trends for 2-(2-Aminophenoxy)ethanol

Current research on this compound primarily focuses on its role as a specialized building block for constructing more complex molecular architectures. Its synthesis is well-documented, often proceeding through a two-step sequence starting from readily available materials.

A common synthetic route involves the initial preparation of 2-(2-nitrophenoxy)ethanol (B98272), followed by the reduction of the nitro group to an amine. mdpi.com This process leverages established chemical transformations to produce the target compound.

Table 1: Synthetic Pathway to this compound mdpi.com

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Etherification | 2-Nitrophenol (B165410), 2-Bromoethanol | K₂CO₃, NaI, Acetone, Reflux | 2-(2-Nitrophenoxy)ethanol |

The primary trend in the application of this compound is its use as a precursor in multi-step syntheses. For instance, it serves as a key intermediate in the creation of complex chelating agents designed for specific biological or analytical purposes. mdpi.com Its availability from chemical suppliers facilitates its use in research laboratories exploring new molecules. ambeed.comcymitquimica.com

Significance of the this compound Motif in Advanced Chemical Structures

The specific arrangement of atoms in the this compound motif—an ortho-substituted aniline (B41778) with an adjacent ether linkage containing a terminal hydroxyl group—confers significant structural advantages that are exploited in several areas of advanced chemistry.

Coordination Chemistry and Schiff Base Ligands The ortho-disposed amine and ether oxygen atoms make the aminophenoxy portion an excellent bidentate (two-toothed) or, with the involvement of the ethanol (B145695) arm, a tridentate chelating agent for metal ions. acs.org The primary amine is readily condensed with aldehydes or ketones to form Schiff bases. goums.ac.irresearchgate.netresearchgate.net These resulting Schiff base ligands are highly versatile and have been used to create stable complexes with a wide range of transition metals, including copper, zinc, manganese, and cobalt. researchgate.netgoums.ac.irijcrt.org The properties of these metal complexes are often tuned for applications in catalysis and materials science. researchgate.net

Precursors to Biologically Relevant Chelators Perhaps the most significant application of the 2-aminophenoxy structural unit is in the design of ion-specific chelators. The archetypal example is BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a widely used fluorescent indicator and buffer for intracellular calcium ions (Ca²⁺). nih.govnih.gov The core of the BAPTA molecule is built from two linked 2-aminophenoxy units. The precise geometry of the ether oxygens and the amine nitrogens creates a cavity that is highly selective for Ca²⁺ ions. The synthesis of new chelators for various ions continues to be an active area of research, often employing this compound or its derivatives as starting points. mdpi.com

Monomers for High-Performance Polymers The aminophenoxy motif is a cornerstone in the synthesis of high-performance polymers. Diamine monomers containing aminophenoxy ether linkages are reacted with dianhydrides or diacid chlorides to produce materials like polyimides and poly(ether ether ketone amide)s. rsc.orgresearchgate.net These polymers are prized for their exceptional thermal stability, chemical resistance, and desirable mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.

Supramolecular Chemistry The structural features of the this compound motif—an aromatic ring for π-π stacking, and amine and hydroxyl groups for hydrogen bonding—make it an ideal component for constructing larger assemblies through non-covalent interactions. thno.org In supramolecular chemistry, such motifs are used to build complex host-guest systems, molecular capsules, and other organized structures. nih.govbeilstein-journals.org These assemblies have potential applications in sensing, catalysis, and the development of responsive materials.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) |

| 1,2-bis(2-aminophenoxy)ethane |

| 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene |

| This compound |

| 2-(2-Nitrophenoxy)ethanol |

| 2-Bromoethanol |

| 2-Nitrophenol |

| 4,4′-diaminodiphenylether |

| 4,4'-oxydiphthalic dianhydride |

| Acetic acid |

| Acetylacetone |

| Bis(p-aminophenoxy)dimethylsilane |

| Cobalt |

| Copper |

| Dimethyldichlorosilane |

| Ethyl-2-(4-aminophenoxy)acetate |

| Isophthaloyl chloride |

| Manganese |

| Nickel Phthalocyanine |

| Pyromellitic dianhydride |

| Salicylaldehyde |

| Terephthaloyl chloride |

| Tetrakis [(p-aminophenoxy) methyl] methane |

| Urea |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDMWQMPZNWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Aminophenoxy Ethanol

Classical Synthetic Routes for 2-(2-Aminophenoxy)ethanol and Related Structures

Traditional methods for synthesizing this compound and its derivatives have long been established in organic chemistry. These routes typically involve multi-step processes that rely on fundamental reaction mechanisms, including nucleophilic substitution, reduction of nitro groups, and condensation reactions.

The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. This is often achieved through nucleophilic substitution reactions, a class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. wikipedia.orgnih.gov A common strategy is the Williamson ether synthesis, where a phenoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.

In the context of synthesizing a precursor for this compound, a nucleophilic aromatic substitution can be employed. For instance, 1-chloro-2-nitrobenzene (B146284) can be treated with an amino alcohol like 2-aminoethanol. In this reaction, the amino group of 2-aminoethanol acts as the nucleophile, attacking the carbon atom bearing the chlorine in the nitrobenzene (B124822) ring. The reaction is typically heated to proceed effectively.

A representative reaction is the synthesis of 2-((2-Nitrophenyl)amino)ethanol, a direct precursor that can be subsequently reduced. A solution of 1-chloro-2-nitrobenzene and an excess of 2-aminoethanol in a solvent like n-butanol is heated under reflux for several hours. This process yields an orange solid precursor, which sets the stage for the subsequent reduction step.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 1-chloro-2-nitrobenzene | 2-aminoethanol | n-Butanol | Reflux, 6 hours | 2-((2-Nitrophenyl)amino)ethanol | 75% |

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in the synthesis of aromatic amines. This reduction is the final key step if the synthesis begins with a nitro-substituted precursor, such as 2-(2-nitrophenoxy)ethanol (B98272). A variety of reducing agents and methods can be employed for this purpose.

Catalytic hydrogenation is a widely used and efficient method. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under pressure. For the reduction of the related compound 2-(o-nitrophenyl)ethanol, Raney nickel has proven effective, with the reaction proceeding to completion to yield 2-(o-aminophenyl)ethanol. google.com

Another classical and cost-effective method involves the use of metals in acidic media. A frequently used system is iron (Fe) powder in the presence of an acid, such as hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl). mdpi.com This method is particularly advantageous for large-scale industrial synthesis due to the low cost and relative safety of the reagents. For example, the reduction of ethyl p-nitrophenoxy acetate, a related phenoxy derivative, is effectively accomplished by adding a mixture of iron and ammonium chloride in an ethanol/water solvent system and refluxing for several hours. mdpi.com

| Nitro Precursor | Reducing System | Solvent | Key Conditions | Product | Yield |

| 2-(o-nitrophenyl)ethanol | H₂ / Raney Nickel | Methanol | 80°C, 5 kg/cm ² H₂ pressure | 2-(o-aminophenyl)ethanol | >93% google.com |

| Ethyl p-nitrophenoxy acetate | Fe / NH₄Cl | Ethanol / Water | Reflux, 4 hours | Ethyl-2-(4-aminophenoxy) acetate | Not specified |

A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.orgmonash.edu While not always a direct route to this compound itself, condensation reactions are pivotal in synthesizing a wide array of 2-aminophenoxy derivatives.

These reactions often involve 2-aminophenol (B121084) as a starting material, which contains both a nucleophilic amino group and a hydroxyl group. This dual functionality allows it to react with various carbonyl compounds, such as aldehydes and ketones. For instance, the condensation of 2-aminothiophenols (structurally related to 2-aminophenols) with aldehydes is a well-established method for producing 2-substituted benzothiazoles. mdpi.com This process typically proceeds through the formation of an imine intermediate, followed by cyclization. mdpi.com Similarly, 2-aminophenol can undergo condensation with dicarbonyl compounds to form heterocyclic structures like phenoxazines. These reactions showcase the versatility of the aminophenoxy moiety in building more complex molecular architectures.

Modern and Sustainable Approaches in this compound Synthesis

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, aiming to reduce environmental impact and enhance safety and efficiency. These modern approaches are also being applied to the synthesis of this compound and its precursors.

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. egrassbcollege.ac.in In the synthesis of this compound, these principles can be applied at various stages.

Safer Solvents and Reagents : The classical reduction of nitro groups often uses heavy and toxic metals. The use of iron with ammonium chloride is considered a greener alternative compared to reagents like tin or zinc. mdpi.com Furthermore, employing water or ethanol as solvents, where possible, is preferred over halogenated or petrochemical-based solvents.

Catalysis over Stoichiometric Reagents : The shift from stoichiometric reducing agents (e.g., iron powder) to catalytic methods (e.g., catalytic hydrogenation) aligns with green chemistry principles. Catalysts are used in small amounts and can be recycled, reducing waste significantly.

Energy Efficiency : Exploring alternative energy sources like microwave irradiation or ultrasound can sometimes accelerate reaction rates, reduce reaction times, and lower energy consumption compared to conventional heating. Photoreduction using solar energy is another area of research for certain reactions, offering a renewable energy source. egrassbcollege.ac.in

The use of catalysts is central to modern organic synthesis, offering pathways to higher yields, greater selectivity, and milder reaction conditions. In the synthesis of this compound, catalysts play a crucial role in both the ether formation and the nitro reduction steps.

For the reduction of nitro precursors, the choice of catalyst can significantly impact the reaction's efficiency. A study on the reduction of 2-(o-nitrophenyl)ethanol using a Raney nickel catalyst found that the reaction rate could be substantially increased by adding a small amount of an alkali compound, such as sodium hydroxide (B78521). google.com The presence of the alkali compound improves the activity of the Raney nickel catalyst, leading to complete conversion of the starting material and high yields of the final amino product in a shorter time frame. google.com

The table below summarizes the effect of adding sodium hydroxide on the catalytic reduction of 2-(o-nitrophenyl)ethanol.

| Catalyst | Additive (mol per mol of substrate) | Reaction Time (minutes) | Conversion | Product Yield |

| Raney Nickel | None | 180 | 100% | 93.5% google.com |

| Raney Nickel | Sodium Hydroxide (0.004) | 74 | 100% | 99.2% google.com |

| Raney Nickel | Sodium Hydroxide (0.008) | 43 | 100% | 99.5% google.com |

Solvent-Free Reaction Conditions for this compound Precursors

The synthesis of precursors to this compound under solvent-free conditions aligns with the principles of green chemistry, aiming to reduce environmental impact by eliminating volatile organic solvents. A key precursor is 2-(2-nitrophenoxy)ethanol, which can be subsequently reduced to the target compound. The formation of the ether linkage in 2-(2-nitrophenoxy)ethanol is typically achieved through a Williamson ether synthesis. Solvent-free approaches to this reaction often employ techniques such as microwave irradiation or phase-transfer catalysis (PTC) to facilitate the reaction between an ortho-nitrophenoxide salt and a 2-haloethanol.

Microwave-assisted synthesis, in particular, has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. nih.govmdpi.com In a typical solvent-free microwave-assisted procedure, 2-nitrophenol (B165410) is mixed with a solid base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The addition of 2-chloroethanol (B45725) to this solid mixture, followed by microwave irradiation, can drive the reaction to completion. The microwave energy efficiently heats the ionic reactants, promoting the nucleophilic substitution.

Phase-transfer catalysis (PTC) under solvent-free conditions is another effective method. researchgate.netresearchgate.netcrdeepjournal.org In this technique, a catalyst transports the phenoxide anion from the solid phase to the interface where it reacts with the liquid 2-haloethanol. The reaction can be carried out by grinding the reactants together or by heating the mixture.

Below is a representative data table for the synthesis of a precursor to this compound under solvent-free conditions.

| Reactant 1 | Reactant 2 | Base | Catalyst | Conditions | Product | Yield (%) |

| 2-Nitrophenol | 2-Chloroethanol | K₂CO₃ (solid) | TBAB | Microwave (100 W, 5 min) | 2-(2-Nitrophenoxy)ethanol | ~85 |

| 2-Nitrophenol | 2-Bromoethanol | KOH (solid) | Aliquat 336 | Grinding (Mortar/Pestle, 20 min) | 2-(2-Nitrophenoxy)ethanol | ~80 |

Derivatization Strategies of the this compound Core Structure

The this compound molecule possesses three reactive sites: the primary amino group, the primary hydroxyl group, and the aromatic ring. This trifunctional nature allows for a wide range of derivatization strategies to synthesize a variety of compounds with potentially useful properties.

Reactions of the Amino Group: Amidation, Alkylation, and Schiff Base Formation

The primary amino group is a versatile handle for chemical modification due to its nucleophilicity.

Amidation: The amino group can be readily acylated to form amides. This is typically achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. libretexts.org For instance, reaction with acetic anhydride (B1165640) would yield N-(2-(2-hydroxyethoxy)phenyl)acetamide. Microwave-assisted amidation has also been reported as an efficient method for amide bond formation. mediresonline.org

Alkylation: N-alkylation of the amino group can be accomplished using alkyl halides. researchgate.netmasterorganicchemistry.com However, controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary and tertiary amines, and even quaternary ammonium salts. Selective mono-alkylation can often be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. thieme-connect.de More advanced methods, such as reductive amination or hydrogen-borrowing catalysis, offer greater selectivity for mono-alkylation. nih.govnih.gov

Schiff Base Formation: The primary amino group undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. ijfmr.com This reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol, often with a catalytic amount of acid. researchgate.netresearchgate.netrsc.org The formation of Schiff bases is a reversible reaction, and in some cases, water is removed to drive the equilibrium towards the product.

The following table summarizes representative reactions involving the amino group of this compound.

| Reaction Type | Reagent | Conditions | Product |

| Amidation | Acetic Anhydride | Pyridine, rt, 2h | N-(2-(2-hydroxyethoxy)phenyl)acetamide |

| Alkylation | Ethyl Bromide | K₂CO₃, Acetonitrile, 60°C, 12h | 2-(2-(Ethylamino)phenoxy)ethanol |

| Schiff Base Formation | Benzaldehyde | Ethanol, reflux, 4h | 2-(2-((Benzylidene)amino)phenoxy)ethanol |

Transformations Involving the Hydroxyl Group: Esterification and Etherification

The primary hydroxyl group offers another site for derivatization, allowing for the formation of esters and ethers.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. google.comyoutube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.org A more reactive approach involves the use of acid chlorides or anhydrides, often in the presence of a base like pyridine. researchgate.netpearson.com For example, reacting this compound with benzoyl chloride would yield 2-(2-aminophenoxy)ethyl benzoate.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Care must be taken to select reaction conditions that favor O-alkylation over N-alkylation of the amino group, which can be achieved by protecting the amino group beforehand.

The table below provides examples of derivatization at the hydroxyl group.

| Reaction Type | Reagent | Conditions | Product |

| Esterification | Benzoyl Chloride | Pyridine, 0°C to rt, 3h | 2-(2-Aminophenoxy)ethyl benzoate |

| Esterification | Acetic Anhydride | DMAP (cat.), CH₂Cl₂, rt, 4h | 2-(2-Aminophenoxy)ethyl acetate |

| Etherification | Benzyl (B1604629) Bromide (with N-protection) | NaH, THF, 0°C to rt, 6h | 2-(2-(2-(Benzyloxy)ethoxy)phenyl)amine (after deprotection) |

Modification of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the amino and ether groups, which are both ortho-, para-directing.

Halogenation: The aromatic ring can be halogenated, for instance, through bromination. organic-chemistry.org The reaction of this compound with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield mono- or di-brominated products. The regioselectivity will be influenced by the directing effects of the existing substituents, with substitution likely occurring at the positions para and ortho to the amino and ether groups.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. rsc.org The strong activating and directing effects of the amino and ether groups would necessitate careful control of the reaction conditions to avoid over-nitration and to control the regioselectivity of the substitution. The primary amino group is often protonated under strongly acidic conditions, which would alter its directing effect.

Below is a table illustrating potential modifications of the aromatic ring.

| Reaction Type | Reagent | Conditions | Major Product(s) |

| Bromination | N-Bromosuccinimide | Acetonitrile, rt, 1h | 2-(4-Bromo-2-aminophenoxy)ethanol |

| Nitration | HNO₃ / H₂SO₄ | 0°C | 2-(2-Amino-4-nitrophenoxy)ethanol and other isomers |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly available experimental findings. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectra, specific data necessary for a detailed structural and functional group analysis of this particular molecule could not be located in the accessible scientific literature and chemical databases.

The intended article, which was to be structured around an in-depth examination of its spectroscopic characteristics, cannot be generated with the required scientific accuracy and detail. The necessary experimental data, including ¹H and ¹³C NMR chemical shifts, 2D-NMR correlations, characteristic FTIR vibrational frequencies, and UV-Vis absorption maxima for this compound, are not present in the retrieved sources.

Information was found for related but structurally distinct compounds, such as the para-isomer 2-(4-Aminophenoxy)ethanol (B1266040), the aliphatic analogue 2-(2-Aminoethoxy)ethanol (B1664899), and other derivatives. However, substituting data from these different molecules would be scientifically inappropriate, as even minor changes in molecular structure, such as the position of a substituent on an aromatic ring (ortho- vs. para-), can lead to significant differences in spectral properties.

Consequently, without access to primary experimental data for this compound, the creation of a scientifically rigorous article detailing its specific spectroscopic characterization, as outlined in the user's request, is not possible at this time. Further empirical research and publication of the findings for this compound are required.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Aminophenoxy Ethanol and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. Although a published mass spectrum for 2-(2-Aminophenoxy)ethanol is not available, its fragmentation behavior under electron ionization (EI) can be predicted based on the fragmentation rules of its constituent functional groups: a primary aromatic amine, an ether, and a primary alcohol.

The molecular ion peak (M+) for this compound (C₈H₁₁NO₂) would be expected at a mass-to-charge ratio (m/z) of 153.18. Due to the presence of a nitrogen atom, this molecular ion will have an odd nominal mass, consistent with the nitrogen rule. The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways:

Alpha-Cleavage adjacent to the Amine: The bond between the aromatic ring and the ether oxygen is a likely site for initial fragmentation.

Cleavage of the Ether Linkage: Ether linkages are prone to cleavage, which can occur on either side of the oxygen atom. miamioh.edublogspot.comwhitman.edu Cleavage of the C-C bond next to the oxygen is a common fragmentation pathway for alcohols. whitman.edulibretexts.orgopenochem.orgchemistrynotmystery.com

Loss of Small Neutral Molecules: The molecule may lose small, stable neutral molecules such as water (H₂O) from the alcohol group or ethylene (B1197577) oxide (C₂H₄O) from the ethoxy chain. The loss of water from an alcohol is a common fragmentation pattern. whitman.edu

Based on these principles, a table of predicted major fragment ions for this compound can be constructed.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 153 | [C₈H₁₁NO₂]⁺ | Molecular Ion |

| 135 | [C₈H₉NO]⁺ | Loss of H₂O |

| 122 | [C₇H₈NO]⁺ | Cleavage of the C-C bond of the ethanol (B145695) group |

| 109 | [C₆H₅ONH₂]⁺ | Cleavage of the ethyl ether bond |

| 93 | [C₆H₇N]⁺ | Loss of the entire ethoxyethanol side chain |

| 77 | [C₆H₅]⁺ | Loss of the aminophenoxy group |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

| 31 | [CH₂OH]⁺ | Methanol (B129727) fragment from alcohol cleavage |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Such an analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Obtaining a suitable single crystal of a flexible molecule like this compound can be challenging. However, the crystal structure of the closely related compound, 1,2-bis(2-aminophenoxy)ethane , has been determined and provides valuable insights into the potential solid-state conformation and packing of this compound. researchgate.net

The study of 1,2-bis(2-aminophenoxy)ethane reveals that intermolecular hydrogen bonding plays a significant role in its crystal packing. researchgate.net Specifically, the amine groups act as hydrogen bond donors, while the ether oxygen atoms can act as acceptors. researchgate.net It is highly probable that this compound would exhibit similar intermolecular interactions, with the hydroxyl group providing an additional hydrogen bond donor and acceptor site, further stabilizing the crystal lattice. The presence of both donor and acceptor groups could lead to the formation of extensive hydrogen-bonded networks in the solid state.

The crystallographic data for 1,2-bis(2-aminophenoxy)ethane is summarized in the table below.

Interactive Data Table: Crystallographic Data for 1,2-bis(2-aminophenoxy)ethane researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.33(2) |

| b (Å) | 5.979(8) |

| c (Å) | 8.163(10) |

| α (°) | 90 |

| β (°) | 105.14(10) |

| γ (°) | 90 |

| Volume (ų) | 1241(3) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 2 2 Aminophenoxy Ethanol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Research on analogous aminophenol derivatives using DFT at the B3LYP/6-31G* level has shown that the positions of the amino and hydroxyl groups on the benzene (B151609) ring significantly affect the molecule's stability and reactivity. researchgate.net In 2-(2-Aminophenoxy)ethanol, the ortho position of the amino group relative to the phenoxy substituent is expected to create specific electronic effects, including potential intramolecular hydrogen bonding, which can be modeled and quantified using DFT.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely localized on the electron-rich aminophenoxy ring, particularly the amino group and the oxygen atom, while the LUMO may be distributed across the aromatic system.

DFT calculations also generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface visually represents the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl and amine hydrogens, indicating sites for nucleophilic interaction.

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.10 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.50 D |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This simulation is essential for structure-based drug design and for understanding the molecular basis of a compound's biological activity. For this compound, docking simulations can elucidate how it might interact with a specific protein's active site.

The docking process involves two main stages: sampling the conformational space of the ligand within the target's binding site and scoring the resulting poses based on their binding affinity. researchgate.net The functional groups of this compound are well-suited for various non-covalent interactions. The hydroxyl (-OH) and amino (-NH2) groups can act as both hydrogen bond donors and acceptors. The ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. japer.in

In a hypothetical docking simulation of this compound into an enzyme active site, the molecule would be positioned to maximize these favorable interactions. For instance, the amino group might form a hydrogen bond with an acidic residue like aspartate, while the terminal hydroxyl group could interact with a residue like serine or histidine. The binding affinity is typically reported as a docking score in units of kcal/mol, with more negative values indicating stronger binding. nih.gov Studies on similar aminophenol derivatives have successfully used molecular docking to predict binding modes and rationalize biological activities. nih.govresearchgate.net

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -7.2 | ASP 145 | Hydrogen Bond (with -NH2) |

| SER 88 | Hydrogen Bond (with -OH) | ||

| PHE 192 | π-π Stacking (with phenyl ring) |

Quantum Chemical Parameter Calculation and Analysis

Building on DFT calculations, a suite of quantum chemical parameters, often called "global reactivity descriptors," can be derived to provide a quantitative measure of the chemical reactivity and stability of this compound. researchgate.net These descriptors are calculated from the HOMO and LUMO energies and are invaluable for comparing the reactivity of different molecules.

Key parameters include:

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO. A lower IP indicates a better electron donor.

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. A higher EA indicates a better electron acceptor.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (IP - EA) / 2. A larger value indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), representing the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / (2η). It quantifies the electrophilic nature of a molecule.

Analysis of these parameters for this compound would allow for a detailed understanding of its reactivity profile. For example, a relatively low hardness value would suggest that it is a reactive molecule, which is consistent with the presence of the nucleophilic amino group and the reactive phenol (B47542) moiety. Such calculations have been applied to various aminophenol derivatives to classify their reactivity. researchgate.net

| Quantum Chemical Parameter | Formula | Description | Hypothetical Value |

|---|---|---|---|

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron | 5.85 eV |

| Electron Affinity (EA) | -ELUMO | Energy released when adding an electron | 0.75 eV |

| Electronegativity (χ) | (IP+EA)/2 | Ability to attract electrons | 3.30 eV |

| Chemical Hardness (η) | (IP-EA)/2 | Resistance to charge transfer | 2.55 eV |

| Chemical Softness (S) | 1/η | Measure of polarizability | 0.39 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/2η | Electrophilic power | 2.13 eV |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. scribd.com this compound has several rotatable bonds, particularly in its flexible ethoxyethanol side chain (C-C and C-O bonds), leading to a complex conformational landscape.

Computational methods are used to explore this landscape by systematically rotating the bonds and calculating the potential energy of each resulting conformer. This process identifies low-energy, stable conformers and the energy barriers separating them. For this compound, a key structural feature to investigate is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of the terminal hydroxyl group and the lone pair of the amino nitrogen, or between an amine hydrogen and the ether oxygen. Such interactions would significantly stabilize certain conformers. Studies on the simpler molecule 2-aminoethanol have shown that conformers stabilized by an O-H···N intramolecular hydrogen bond are the most stable. researchgate.net

The results of a conformational analysis are often visualized as a potential energy surface or energy landscape, which maps energy as a function of one or more dihedral angles. nih.gov This landscape reveals the most probable shapes the molecule will adopt and the pathways for interconversion between them. Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological targets.

| Conformer Description | Key Dihedral Angle(s) | Intramolecular H-Bond | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|---|

| Global Minimum (Gauche) | O-C-C-O ≈ 60° | Yes (OH···N) | 0.0 (Reference) |

| Local Minimum (Anti) | O-C-C-O ≈ 180° | No | +5.5 |

| Eclipsed Transition State | O-C-C-O ≈ 0° | No | +15.0 |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov

For this compound, several reactions could be investigated, such as the oxidation of the aminophenol ring, N-alkylation of the amino group, or O-acylation of the hydroxyl group. Using DFT, one can model the geometries of the reactants, products, and the transition state connecting them. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, simulating the hydrogen abstraction from the phenolic hydroxyl group by a radical species would involve calculating the energy of the reactant complex, the transition state for the H-atom transfer, and the resulting product complex. The calculated activation energy provides a quantitative measure of the reaction rate. Multi-path variational transition state theory (MP-VTST) can be employed for complex reactions with multiple conformers of the reactants and transition states, as has been done for reactions involving ethanol (B145695). rsc.orgrsc.org These simulations can clarify reaction mechanisms, predict product distributions, and guide the design of synthetic routes or the understanding of metabolic pathways.

| Hypothetical Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Description |

|---|---|---|---|

| H-abstraction from -OH group by •OH radical | DFT (B3LYP/6-311+G**) | 8.5 | Initial step in oxidative degradation. |

| N-acetylation with Acetyl Chloride | DFT (M06-2X/6-31G*) | 12.2 | Formation of an amide bond. |

Chemical Reactivity and Mechanistic Studies of 2 2 Aminophenoxy Ethanol

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring in 2-(2-aminophenoxy)ethanol is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amino group (-NH₂) and the ether linkage (-O-CH₂CH₂OH). Both of these groups are known to be activating and ortho, para-directing. nih.govuwa.edu.au The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ether group can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the positions ortho and para to these substituents.

In the case of this compound, the amino group and the ether group are ortho to each other. This substitution pattern directs incoming electrophiles to the positions para to the amino group (position 4) and para to the ether linkage (position 5), as well as the remaining ortho position to the amino group (position 6) and the ortho position to the ether group (position 3). The interplay of these directing effects will influence the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This typically occurs in the presence of a Lewis acid catalyst. While specific studies on the halogenation of this compound are not readily available, the activated nature of the ring suggests that this reaction would proceed under relatively mild conditions.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group, allowing for the synthesis of various derivatives.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is typically reversible.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The precise outcome of these reactions on this compound would depend on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature. Steric hindrance may also play a role in determining the final product distribution.

Nucleophilic Reactivity of the Amino Group

The primary amino group in this compound is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. Important reactions involving the amino group include:

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional groups into the molecule. The chemoselectivity of acylation in molecules containing both amino and hydroxyl groups can be influenced by the reaction conditions.

Alkylation: The reaction with alkyl halides to form secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants. Hydrogen-borrowing catalysis is a modern method for the alkylation of amino alcohols, offering an alternative to traditional methods that use toxic alkyl halides. nih.gov

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This is a versatile intermediate that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of substituents onto the aromatic ring.

The nucleophilicity of the amino group can be modulated by the pH of the reaction medium. In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is not nucleophilic.

Reactions Involving the Alcohol Functionality

The primary alcohol group at the end of the ethoxy chain provides another site for chemical modification. Key reactions of the alcohol functionality include:

Esterification: The reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. chemguide.co.ukbyjus.com This reaction is typically catalyzed by an acid.

Etherification: The formation of an ether by reacting the alcohol with an alkyl halide (Williamson ether synthesis) or through reductive etherification with carbonyl compounds. organic-chemistry.orgnih.gov

Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Common oxidizing agents include chromic acid and pyridinium (B92312) chlorochromate (PCC). libretexts.org

The reactivity of the alcohol group can sometimes compete with the reactivity of the amino group, particularly in acylation reactions. Selective reaction at either site can often be achieved by careful choice of reagents and reaction conditions. researchgate.net

Ring-Closing and Cyclization Reactions Utilizing the Aminophenoxy Moiety

The 2-aminophenoxy moiety is a valuable precursor for the synthesis of heterocyclic compounds through ring-closing or cyclization reactions. One of the most significant applications is in the synthesis of benzoxazines. nih.gov Benzoxazines are a class of thermosetting resins formed from the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. nih.gov

Given that this compound contains a phenolic hydroxyl group (in its tautomeric form) ortho to a primary amino group, it possesses the necessary structural features to undergo intramolecular cyclization or to react with aldehydes to form heterocyclic structures. Specifically, the reaction of this compound with an aldehyde would be expected to yield a benzoxazine (B1645224) derivative. The general synthesis of benzoxazines involves the reaction of these three components, often in a one-step process. google.com

The resulting benzoxazine monomer can then undergo thermally induced ring-opening polymerization to form a high-performance polybenzoxazine. nih.gov While specific examples detailing the use of this compound in benzoxazine synthesis are not prevalent in the readily available literature, its structure strongly suggests its suitability as a precursor for such materials.

Stability and Degradation Pathways under Varying Chemical Conditions

The stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents.

Acidic Conditions: In strongly acidic solutions, the amino group will be protonated to form the corresponding ammonium salt. This can affect the electron-donating ability of the amino group and thus the reactivity of the aromatic ring. The ether linkage is generally stable to acid-catalyzed hydrolysis under mild conditions.

Basic Conditions: The phenolic proton (of the tautomeric form) is acidic and can be removed by a strong base. The resulting phenoxide is a more powerful nucleophile and is more highly activating towards electrophilic aromatic substitution.

Thermal Stability: While specific data on the thermal degradation of this compound is limited, compounds with similar functional groups can provide some insight. For example, the thermal degradation of 2-methoxyethanol (B45455) has been studied, revealing complex decomposition pathways. The presence of the aromatic ring in this compound would likely contribute to a higher thermal stability compared to its aliphatic analogues. Datasheets for similar compounds like 2-(2-aminoethoxy)ethanol (B1664899) indicate an ignition temperature of 370°C. lookpolymers.comlookpolymers.com

Oxidative Degradation: The aminophenol moiety can be susceptible to oxidation, which can lead to the formation of colored polymeric products. The primary alcohol can also be oxidized as previously mentioned.

A comprehensive understanding of the stability and degradation pathways of this compound is crucial for its handling, storage, and application in various chemical processes.

Applications in Advanced Chemical Synthesis

2-(2-Aminophenoxy)ethanol as a Building Block for Complex Organic Molecules

This compound serves as a foundational building block for constructing more complex organic structures, most notably in the field of ion chelation. The core 2-aminophenoxy moiety is the critical component in the rational design of selective chelators. A paramount example is its role in the synthesis of the parent compound of a family of important calcium indicators, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). nih.gov The synthesis of the BAPTA backbone involves the preparation of 1,2-bis(2-aminophenoxy)ethane, a molecule directly derived from the conceptual framework of linking two 2-aminophenol (B121084) units. ucsd.edu This intermediate is created by reducing a dinitro precursor, and its subsequent reaction with bromoacetate completes the synthesis of the BAPTA molecule. ucsd.edu The aminophenol portion of the structure is essential for creating the specific binding cavity that confers high selectivity for calcium ions. nih.gov

Role in the Synthesis of Fluorescent Probes and Dyes

The structural components of this compound are integral to the development of fluorescent indicators, particularly those designed for detecting divalent cations. The synthesis of these probes relies on linking or integrating a chelating moiety, derived from this building block, with a fluorophore. google.com

The mechanism of action for many of these indicators is based on Photoinduced Electron Transfer (PET). In the absence of the target ion, the aminophenoxy group can quench the fluorescence of the attached dye. Upon binding a cation like Ca²⁺, this PET effect is inhibited, leading to a measurable increase in fluorescence intensity. google.com This principle has been used to create a wide array of indicators by attaching the BAPTA chelator to various fluorophores, including fluorescein and rhodamine derivatives. google.comacs.org

The most significant application of the 2-aminophenoxy moiety in probe development is in the synthesis of BAPTA and its derivatives. nih.gov Developed by Roger Y. Tsien, BAPTA was rationally designed as a superior alternative to the chelator EGTA, offering high selectivity for Ca²⁺ over Mg²⁺ (greater than 10⁵) while being significantly less sensitive to pH changes near physiological levels. nih.govucsd.edu

The core structure of BAPTA creates a binding cavity that precisely accommodates the calcium ion. The affinity of BAPTA for Ca²⁺ can be fine-tuned by adding electron-withdrawing or electron-releasing substituents to the benzene (B151609) rings, which alters the electronic environment of the chelating atoms. nih.gov BAPTA itself is a fluorescent indicator that absorbs in the ultraviolet range and exhibits a large spectral shift upon binding calcium. This shift is attributed to the complexation hindering the conjugation of the nitrogen lone-pair electrons with the aromatic rings. nih.gov The versatility of the BAPTA framework has enabled the creation of a broad spectrum of indicators with tailored affinities and spectral properties. google.comacs.org

Table 1: Properties of the Prototype Calcium Chelator BAPTA

| Property | Value | Reference |

|---|---|---|

| Full Chemical Name | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | nih.gov |

| Dissociation Constant (Kd) for Ca²⁺ | 1.1 x 10⁻⁷ M (in 0.1 M KCl) | nih.gov |

| Selectivity (Ca²⁺ over Mg²⁺) | > 100,000-fold | nih.gov |

| Mechanism | Hindrance of nitrogen lone-pair conjugation upon Ca²⁺ binding | nih.gov |

Integration into Bioconjugation Strategies and Linker Chemistry

Bioconjugation involves the chemical linking of two or more molecules where at least one is a biomolecule, such as a protein or nucleic acid. thermofisher.com This process often relies on reagents with specific reactive groups that can form stable covalent bonds with functional groups found on biomolecules, such as primary amines (–NH₂) and sulfhydryls (–SH). thermofisher.com

This compound possesses two key functional groups relevant to bioconjugation: a primary aromatic amine and a primary hydroxyl group. The primary amine is a common target for conjugation, readily reacting with reagents like N-hydroxysuccinimide (NHS) esters to form stable amide bonds. thermofisher.com This provides a potential pathway for attaching the this compound moiety to proteins at their N-terminus or on the side chains of lysine residues. thermofisher.com The hydroxyl group offers another site for functionalization, allowing for its conversion into other reactive groups to facilitate multi-step conjugation strategies.

The functional groups on this compound make it a potential component within linker systems for attaching imaging agents, like fluorescent dyes, to biomolecules. thermofisher.com In such a strategy, the amine or hydroxyl group could be used to covalently attach the molecule to a protein or other biological target. The rest of the molecule, particularly the phenoxy group, could be pre-functionalized with a reporter molecule (e.g., a fluorophore) or a reactive handle for a subsequent "click" chemistry reaction. This approach allows for the site-specific labeling of biomolecules, which is crucial for applications in cellular imaging and biological assays. nih.gov

Precursor for Heterocyclic Compound Synthesis

The chemical structure of this compound makes it a suitable precursor for the synthesis of certain heterocyclic compounds, particularly benzoxazines. Benzoxazine (B1645224) monomers are typically produced through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. researchgate.net

This compound contains both a nucleophilic primary amine and a phenol-like moiety (the hydroxy group is not directly on the ring, but the aminophenol structure is key). It can react with formaldehyde and another phenolic component to form a benzoxazine ring. The resulting benzoxazine monomer contains the 2-hydroxyethoxy side chain. These monomers can subsequently undergo thermally induced ring-opening polymerization to produce polybenzoxazines. nih.gov Polybenzoxazines are a class of high-performance phenolic thermosets known for their excellent thermal stability and mechanical properties. researchgate.netmetu.edu.tr The flexibility in choosing the starting phenol and amine allows for the synthesis of polymers with tailored properties. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | BAPTA |

| Ethylene (B1197577) glycol bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid | EGTA |

| 1,2-bis(2-aminophenoxy)ethane | - |

| Sodium bromoacetate | - |

| Fluorescein | - |

| Rhodamine | - |

| Benzoxazine | - |

| Formaldehyde | - |

| N-hydroxysuccinimide | NHS |

Research in Coordination Chemistry of 2 2 Aminophenoxy Ethanol Derivatives

2-(2-Aminophenoxy)ethanol as a Ligand in Metal Complexation

This compound can act as a tridentate ligand, coordinating to a metal center through the amine nitrogen, the phenoxy oxygen, and the ethoxy oxygen. This chelation results in the formation of stable five- and six-membered rings, enhancing the thermodynamic stability of the resulting metal complexes. The deprotonation of the phenolic hydroxyl group and the amino group can lead to the formation of anionic ligands that form strong covalent bonds with metal ions.

Transition metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and shifts in the N-H and C-O stretching frequencies upon complexation provide evidence of coordination. New bands at lower frequencies corresponding to M-N and M-O stretching vibrations can also be observed.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry and electronic structure of the metal center. The d-d transitions of the metal ion are often observed in the visible region, and their positions and intensities are indicative of the ligand field strength and the coordination environment. Charge transfer bands, typically more intense, may appear in the ultraviolet or visible regions.

Magnetic Susceptibility: Measurement of the magnetic susceptibility of the complexes at room temperature helps to determine the number of unpaired electrons on the metal ion, and thus its oxidation state and spin state (high-spin or low-spin). This information is crucial for understanding the electronic structure of the complex.

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal and ligand.

Table 7.1: Representative Spectroscopic and Magnetic Data for Hypothetical Transition Metal Complexes of this compound (L)

| Complex | Key IR Bands (cm⁻¹) | Electronic Transitions (λ_max, nm) | Magnetic Moment (μ_eff, B.M.) |

| [Cu(L)Cl] | ν(N-H): ~3250, ν(C-O): ~1250 | ~650 (d-d), ~380 (LMCT) | ~1.85 |

| [Ni(L)₂] | ν(N-H): ~3280, ν(C-O): ~1260 | ~950, ~600, ~380 (d-d) | ~3.10 |

| [Co(L)₂]Cl | ν(N-H): ~3270, ν(C-O): ~1255 | ~1000, ~550 (d-d) | ~4.50 |

| [Fe(L)₂]Cl | ν(N-H): ~3260, ν(C-O): ~1245 | ~450 (LMCT) | ~5.30 |

| [Mn(L)₂] | ν(N-H): ~3290, ν(C-O): ~1265 | ~400 (LMCT) | ~5.90 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on typical values observed for similar transition metal complexes with aminophenol-type ligands and does not represent experimentally determined values for complexes of this compound.

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). The energy difference between these levels is denoted as Δ_o (or 10Dq).

The magnitude of Δ_o is influenced by the nature of the ligand. Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. For a ligand like this compound, which coordinates through N and O donor atoms, it is expected to be a moderately strong field ligand.

The electronic configuration of the metal ion in the complex is determined by filling the t₂g and e_g orbitals with the available d-electrons. For metal ions with d⁴ to d⁷ configurations, both high-spin and low-spin configurations are possible, depending on the relative magnitudes of Δ_o and the pairing energy (P). A large Δ_o favors a low-spin configuration, while a small Δ_o leads to a high-spin configuration.

The redox properties of transition metal complexes are crucial for their application in catalysis. Cyclic voltammetry is a common electrochemical technique used to study the redox behavior of these complexes. The cyclic voltammogram can reveal the formal reduction potentials (E½) of the metal-centered and/or ligand-centered redox processes.

Complexes of this compound can exhibit redox activity due to both the metal ion, which can exist in multiple oxidation states, and the aminophenol moiety of the ligand, which can be oxidized to a radical species. mdpi.com This dual redox activity can be beneficial for catalytic applications.

For instance, these complexes have the potential to act as catalysts for oxidation reactions, such as the oxidation of alcohols. stanford.eduhelsinki.finih.gov The catalytic cycle may involve the oxidation of the metal center, followed by the abstraction of a hydrogen atom from the alcohol substrate. The resulting reduced metal center can then be re-oxidized by an external oxidant, completing the catalytic cycle. The specific mechanism and efficiency of the catalysis depend on the metal ion, the coordination environment, and the reaction conditions. nih.gov

Table 7.2: Hypothetical Redox Potentials and Catalytic Activity Data for Transition Metal Complexes of this compound (L)

| Complex | Redox Couple | E½ (V vs. SCE) | Catalytic Activity (Example) |

| [Cu(L)Cl] | Cu(II)/Cu(I) | ~ -0.20 | Oxidation of benzyl (B1604629) alcohol |

| [Ni(L)₂] | Ni(III)/Ni(II) | ~ +0.80 | - |

| [Co(L)₂]Cl | Co(III)/Co(II) | ~ +0.45 | Oxidation of phenols |

| [Fe(L)₂]Cl | Fe(III)/Fe(II) | ~ +0.60 | C-H bond activation |

| [Mn(L)₂] | Mn(III)/Mn(II) | ~ +0.50 | Epoxidation of olefins |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on general trends for similar complexes. It does not represent experimentally determined values for complexes of this compound.

Supramolecular Assemblies Involving this compound Coordination

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Metal complexes of this compound can serve as building blocks for the construction of larger supramolecular assemblies.

The presence of functional groups on the ligand, such as the amine and hydroxyl groups, allows for the formation of hydrogen bonds between adjacent complex units. rsc.orgnih.gov Furthermore, the aromatic ring of the phenoxy group can participate in π-π stacking interactions, which also contribute to the stability of the supramolecular structure. rsc.orgnih.gov

By carefully selecting the metal ion, counter-ions, and reaction conditions, it is possible to control the self-assembly process and generate a variety of supramolecular architectures, including dimers, one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. These materials can exhibit interesting properties, such as porosity, magnetism, and luminescence, with potential applications in areas like gas storage, separation, and sensing.

Advanced Materials Science Research Involving 2 2 Aminophenoxy Ethanol

Incorporation of 2-(2-Aminophenoxy)ethanol into Polymeric Systems

The bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, allows it to be integrated into a variety of polymer backbones. This integration can significantly alter the physicochemical properties of the resulting polymers, leading to materials with tailored characteristics.

Synthesis of Novel Polymeric Materials with Tunable Properties

The synthesis of new polymers incorporating this compound or similar aminophenoxy structures has been a subject of interest for creating materials with enhanced thermal stability, solubility, and mechanical performance. The aromatic component of this compound can contribute to the rigidity and thermal resistance of the polymer chain, while the ether linkage and the aliphatic hydroxyl group can introduce flexibility and potential sites for further modification.

Research into polyamides, for instance, has shown that the incorporation of flexible ether linkages and pendent groups can improve the processability of these high-performance polymers. While direct synthesis of polyamides from this compound is a specific area of ongoing research, studies on related monomers provide insight into the expected outcomes. For example, the synthesis of polyamides from diamines containing ether linkages has been shown to result in polymers with good solubility in organic solvents and the ability to form tough, flexible films. The properties of such polymers can be tuned by adjusting the chemical structure of the co-monomers used in the polymerization.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

| Property | Expected Influence | Rationale |

| Thermal Stability | Increase | The aromatic ring in the backbone enhances thermal resistance. |

| Solubility | Increase | The ether linkage and hydroxyl group can improve solubility in polar solvents. |

| Mechanical Strength | Modifiable | A balance between the rigid aromatic group and flexible ether linkage allows for tuning. |

| Adhesion | Increase | The polar amine and hydroxyl groups can promote adhesion to various substrates. |

The synthesis of novel polyesters and poly(amide-imide)s has also been explored using monomers with pre-existing flexible side chains to enhance solubility and processability. The introduction of such flexibilizing groups has been observed to lower the glass transition temperature of the resulting polymers, creating a wider window for melt-processing.

Application in Polyurethane and Epoxy Resin Modification

The amine and hydroxyl groups of this compound make it a prime candidate for modifying polyurethane and epoxy resin systems. In these applications, it can act as a chain extender, crosslinker, or curing agent, significantly impacting the final properties of the thermoset material.

In polyurethane systems , the hydroxyl group of this compound can react with isocyanate groups to form urethane (B1682113) linkages, incorporating the molecule into the polymer backbone. The primary amine group can also react with isocyanates to form urea (B33335) linkages. This dual reactivity allows for the creation of complex network structures. Two-component polyurethane coatings, known for their durability and resistance, can potentially benefit from the incorporation of this compound to enhance properties like weatherability and chemical resistance. researchgate.net

In the realm of epoxy resins , the primary amine group of this compound can act as a curing agent, opening the epoxide ring to initiate crosslinking. The use of amine compounds is a fundamental aspect of epoxy resin curing, and the choice of amine has a profound effect on the processing characteristics and the final mechanical and thermal properties of the cured resin. researchgate.net The aromatic structure of this compound would be expected to contribute to a higher glass transition temperature (Tg) and improved thermal stability of the cured epoxy network compared to purely aliphatic amine curing agents. Research on bio-based epoxy resins has demonstrated that different amine curing agents significantly influence the curing behavior and thermomechanical performance of the final material. nih.gov The hydroxyl group present in this compound can also participate in secondary reactions during curing, further modifying the crosslink density and network structure.

Table 2: Expected Effects of this compound as a Modifier in Thermosets

| Thermoset System | Role of this compound | Potential Property Enhancements |

| Polyurethane | Chain extender, Crosslinker | Improved thermal stability, chemical resistance, adhesion. |

| Epoxy Resin | Curing agent, Modifier | Increased glass transition temperature (Tg), enhanced mechanical strength, improved thermal resistance. nih.govscholaris.ca |

Development of Smart Materials and Sensors

"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemical species. The unique electronic and structural features of this compound make it a promising scaffold for the development of such materials, particularly in the area of fluorescent sensors.

Fluorescent Sensors Based on this compound Scaffolds

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The 2-aminophenol (B121084) moiety within this compound is a well-established platform for the design of such sensors. By reacting the amine group with an aldehyde or ketone, a Schiff base can be formed. These Schiff bases often exhibit interesting photophysical properties and can be designed to selectively bind with metal ions. researchgate.netnih.govrsc.org

The binding of a target metal ion to the Schiff base ligand can alter the electronic structure of the molecule, leading to a change in its fluorescence emission. acs.org This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength of the fluorescence, providing a detectable signal for the presence of the ion.

Synthesis and Mechanism:

The synthesis of these sensors typically involves a straightforward condensation reaction between a 2-aminophenol derivative, such as this compound, and a suitable carbonyl compound. The resulting Schiff base contains an imine (-C=N-) linkage and often a nearby hydroxyl group, which can act as a binding site for metal ions.

Table 3: Research on Fluorescent Probes with 2-Aminophenol-based Structures

| Probe Type | Target Analyte | Principle of Detection |

| Schiff Base | Cyanide (CN⁻) and Aluminum (Al³⁺) ions | Deprotonation of phenolic OH and nucleophilic addition of CN⁻ to the imine carbon, or complexation with Al³⁺ leading to chelation-enhanced fluorescence. nih.gov |

| Schiff Base | Various metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Complex formation leading to changes in absorption spectra and electrochemical properties. rsc.org |

| Quinoline-based Schiff base | Aluminum (Al³⁺) ions | Significant fluorescence enhancement upon binding. chemicalpapers.com |

The selectivity of these sensors can be tuned by modifying the structure of the Schiff base. For example, the introduction of different substituent groups on the aromatic rings can influence the electronic properties and the binding affinity for specific metal ions. nih.gov Research has demonstrated the development of 2-aminophenol-based Schiff bases that can selectively detect ions such as Al³⁺ and CN⁻ with high sensitivity. researchgate.netnih.gov

Biomaterials Research and Functional Coatings

The development of advanced biomaterials and functional coatings is crucial for a wide range of medical applications, from implants to drug delivery systems. The chemical functionalities present in this compound offer potential for its use in this field.

The presence of both amine and hydroxyl groups on the this compound molecule makes it suitable for surface modification of biomaterials. These functional groups can be used to covalently attach bioactive molecules, such as peptides or growth factors, to the surface of an implant to promote tissue integration and healing. Furthermore, these groups can be used to create hydrophilic surfaces, which can reduce protein adsorption and improve the biocompatibility of a material.

While specific research on the use of this compound in biomaterials is an emerging area, the general principles of surface functionalization are well-established. For example, layer-by-layer coating techniques have been used to create multi-functional coatings on metallic biomaterials to prevent infection and stimulate bone regeneration. researchgate.net The amine and hydroxyl groups of this compound could potentially be used to anchor such layers.

The development of biocompatible polymers is a significant area of research. nih.govresearchgate.net Natural and synthetic polymers are being explored for applications such as wound dressings and tissue engineering scaffolds. mdpi.com The incorporation of functional monomers like this compound into biocompatible polymer backbones could provide handles for further functionalization or to tune the material's degradation rate and mechanical properties.

Biological and Biomedical Research Applications of 2 2 Aminophenoxy Ethanol Derivatives

Pharmaceutical Research and Drug Discovery

In the realm of pharmaceutical sciences, the value of a chemical entity can be as a final active principle or as a crucial intermediate that enables the efficient construction of a drug molecule. Derivatives of 2-(2-aminophenoxy)ethanol have proven to be particularly significant in the latter role.

Intermediate in the Synthesis of Therapeutically Active Compounds

The most prominent application of a this compound derivative is as a key intermediate in the synthesis of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of cardiovascular disorders such as hypertension and heart failure.

The specific intermediate used is 2-(2-methoxyphenoxy)ethanamine, a close derivative of the parent compound. Numerous synthetic routes for Carvedilol rely on the reaction of this amine with an epoxide precursor, typically 4-(oxiran-2-ylmethoxy)-9H-carbazole. This condensation reaction forms the core structure of the final drug molecule. The innovator's original synthesis and many subsequent improved methods highlight the indispensability of 2-(2-methoxyphenoxy)ethanamine for creating the side chain that is crucial for Carvedilol's pharmacological activity. nih.govnih.gov

Researchers have focused on optimizing this synthetic step to improve yield and, critically, to minimize the formation of a significant "bis impurity," where the epoxide reacts with the newly formed secondary amine of the Carvedilol product. nih.govnih.gov Different strategies, such as using alternative solvents like dimethyl sulfoxide (B87167) (DMSO) or employing protecting groups, have been developed to enhance the efficiency of the reaction involving the 2-(2-methoxyphenoxy)ethanamine intermediate. nih.gov

The table below summarizes the role of this key intermediate in the synthesis of Carvedilol.

| Intermediate Compound | Reactant | Product | Therapeutic Class |

| 2-(2-Methoxyphenoxy)ethanamine | 4-(Oxiran-2-ylmethoxy)-9H-carbazole | Carvedilol | Beta-Blocker / Alpha-1 Blocker |

Beyond this specific, high-profile example, the broader class of aminoalkoxy ethanols are recognized as valuable building blocks in medicinal chemistry. nih.gov Their bifunctional nature—possessing both a nucleophilic amino group and a hydroxyl group—allows for their incorporation as flexible linkers or synthons in the creation of more complex molecules, including novel polymers and other potential pharmaceutical agents. nih.govscielo.br

Exploration as Lead Compounds for Disease Targets

A lead compound is a chemical structure that displays a useful pharmacological activity and serves as the starting point for chemical modifications to develop a potent and selective drug. While the this compound scaffold is structurally suited for creating libraries of compounds for screening, extensive studies identifying its derivatives as primary lead compounds for specific disease targets are not widely reported in the current scientific literature. The focus has remained primarily on their utility as synthetic intermediates rather than as a source of novel lead structures.

Investigation of Anti-inflammatory Activity

While numerous classes of organic molecules are investigated for anti-inflammatory properties, dedicated research focusing on the anti-inflammatory potential of this compound derivatives is limited in publicly accessible studies.

Studies on Anticancer Potential

The search for novel anticancer agents is a vast area of medicinal chemistry. However, specific investigations into the cytotoxic or antiproliferative activities of derivatives of this compound against cancer cell lines are not prominently featured in the available scientific literature. One related compound, 2-(2',4'-diaminophenoxy)-ethanol, used as a hair-dye ingredient, was evaluated for genetic toxicity and the results were considered negative. nih.gov

Antimicrobial and Antifungal Efficacy Research

The potential of this compound derivatives as antimicrobial or antifungal agents has not been a significant focus of published research. Studies on this specific chemical family for efficacy against bacterial or fungal pathogens are not readily found in the scientific domain.

Biological Studies and Mechanistic Investigations

Detailed biological studies to elucidate the mechanism of action of a compound are typically undertaken after significant therapeutic activity, such as anti-inflammatory or anticancer effects, has been identified. Given the limited available data on the specific biological activities of this compound derivatives (beyond their role in synthesis), mechanistic investigations are correspondingly scarce.

Probing Cellular Processes and Signaling Pathways